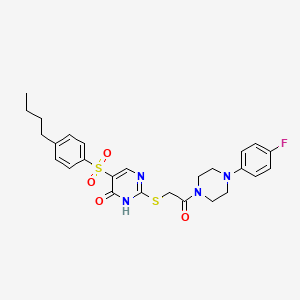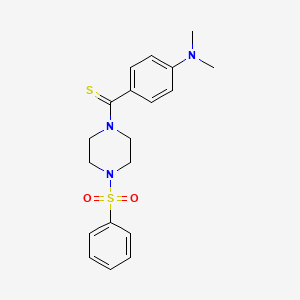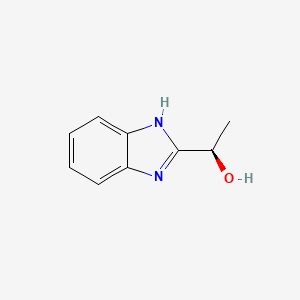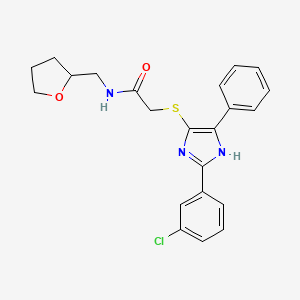![molecular formula C12H13ClN2O B2421486 (3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one CAS No. 1057113-82-2](/img/structure/B2421486.png)
(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanone ring with a hydrazinylidene group at the 3-position and a 4-chlorophenyl group attached to the hydrazinylidene. Further structural analysis would require more specific data or computational modeling.Scientific Research Applications
Antimicrobial Activities
- A study by Hafez, El-Gazzar, and Zaki (2016) explored the synthesis of novel spiro compounds, including derivatives of cyclohexanones, which exhibited potent antimicrobial activities against both Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).
Crystal Structure and Characterization
- Özer et al. (2009) investigated N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which included a compound with 4-chlorophenyl substitution. Their research provided detailed crystal structures of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antibacterial Activity
- A study by Anusevičius et al. (2014) on the cyclization reaction of N-(4-chlorophenyl)-β-alanine led to the formation of various derivatives, some of which showed weak antibacterial activity (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).
Synthesis and Structural Insights
- Research by Shi et al. (2007) involved the synthesis of a compound with a structure closely related to the one , providing insights into its potential applications in chemical synthesis (Shi, Da-qing, Jing-wen, Yao, Hao, Li, Xiao-yue, Wang, & Xiang-shan, 2007).
pH-Dependent Structural Interconversion
- Pană et al. (2017) explored the behavior of a similar compound in different pH conditions, highlighting its potential as a pH sensor (Pană, Păușescu, Shova, Badea, Tudose, Silion, Costişor, & Cseh, 2017).
Novel Synthesis and Antimicrobial Agents
- Sayed, Morsy, and Kotb (2010) developed a method for synthesizing thiazolidin-4-one derivatives, demonstrating their potential as antimicrobial agents (Sayed, Morsy, & Kotb, 2010).
Synthesis and Molecular Docking Studies
- Topal, Zorlu, and Karapınar (2021) synthesized a hydrazone-pyridine compound with structural similarities, and investigated its binding affinity to COVID-19 main protease, indicating potential applications in drug discovery (Topal, Zorlu, & Karapınar, 2021).
properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(16)8-11/h4-7,14H,1-3,8H2/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNOLRGMLTVKMK-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC2=CC=C(C=C2)Cl)CC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/NC2=CC=C(C=C2)Cl)/CC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2421411.png)
![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)


![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)
![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)

![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/no-structure.png)

